The key features of the molecule include:
The most common method for synthesizing 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride involves the reaction of N,N-bis(trimethylsilyl)aniline with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere [].
(CH3)3Si-N(C6H5)Si(CH3)3 + Mg + THF -> [(CH3)3Si]2NC6H4MgCl + THF•H+
This Grignard reagent reacts with various carbonyl compounds to form new carbon-carbon bonds. Here's an example with a ketone:
[(CH3)3Si]2NC6H4MgCl + R2C=O -> [(CH3)3Si]2NC6H4CR(OH) + MgCl2
(R represents an organic group)
The product is a secondary alcohol. The reaction mechanism involves the nucleophilic attack of the carbon atom from the Grignard reagent on the carbonyl carbon, followed by protonation.
This section is not applicable as 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is a reagent, not a compound with a specific biological function.
3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride, also known as (TMS)2N-C6H4MgCl, finds application in the synthesis of various organometallic compounds. Its Grignard reagent character allows for nucleophilic addition reactions with various organic carbonyl compounds, forming new carbon-carbon bonds. For instance, a study describes its use in the synthesis of unsymmetrical diarylmethanes through reaction with aromatic aldehydes [].
This compound can serve as a precursor for the generation of active catalysts. One example involves the preparation of magnesium salen complexes, which are efficient catalysts for a variety of organic transformations, including ring-opening polymerizations and epoxide ring-opening reactions [].
3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is also employed in research efforts focused on the development of novel materials. Studies have explored its potential in the synthesis of metal-organic frameworks (MOFs) with tailored properties for applications in gas storage and separation [].
Flammable;Corrosive